2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane
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Overview
Description
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrFOSi and a molecular weight of 305.26 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, a fluorine atom, and a tert-butyl-dimethylsilane group attached to a phenoxy ring . It is used in various fields of research due to its potential biological activity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-3-fluorophenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy ring can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the phenoxy ring .
Scientific Research Applications
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Material Science: It is used in the development of new materials with unique properties.
Chemical Biology: The compound is employed in studies to understand biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the tert-butyl-dimethylsilane group, contribute to its reactivity and potential biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane
- 2-Bromo-3,3,3-trifluoropropene
- 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane
Uniqueness
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane is unique due to its specific combination of bromine, fluorine, and tert-butyl-dimethylsilane groups attached to a phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
(2-bromo-3-fluorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWWVIAKGKJEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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